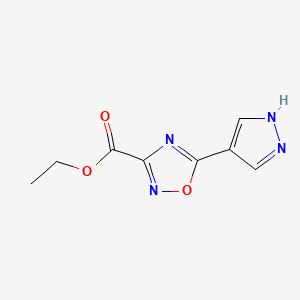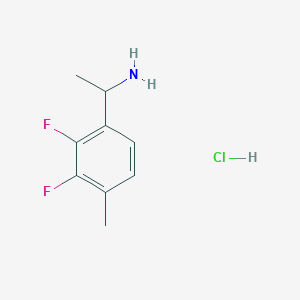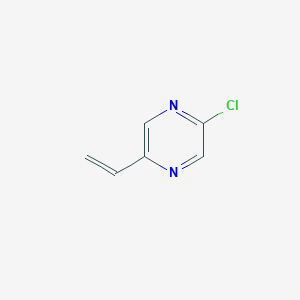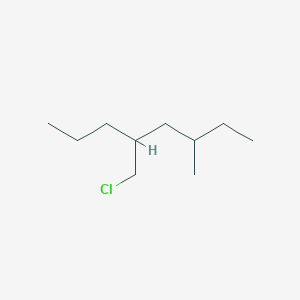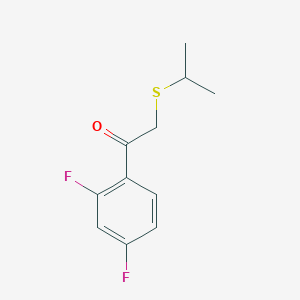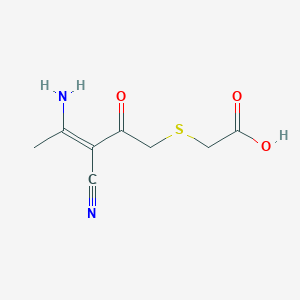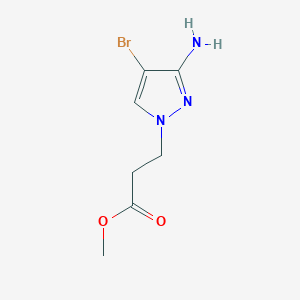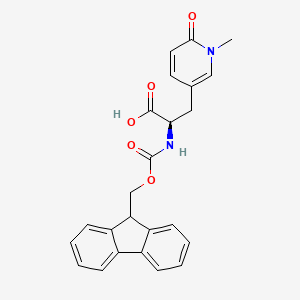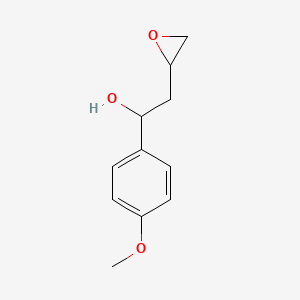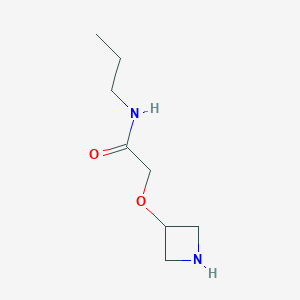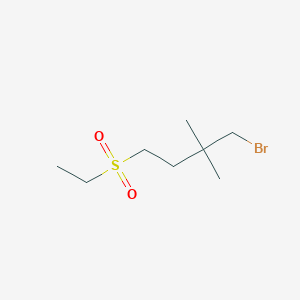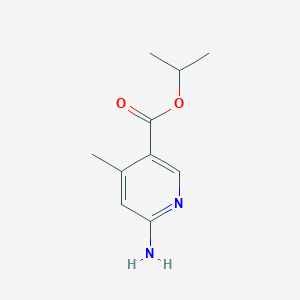
Isopropyl 6-amino-4-methylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 6-amino-4-methylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of an isopropyl ester group attached to the 6-amino-4-methyl derivative of nicotinic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 6-amino-4-methylnicotinate typically involves the esterification of 6-amino-4-methylnicotinic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
Isopropyl 6-amino-4-methylnicotinate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted esters. These products can be further utilized in various chemical syntheses and applications.
Aplicaciones Científicas De Investigación
Isopropyl 6-amino-4-methylnicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Isopropyl 6-amino-4-methylnicotinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Methyl nicotinate: Similar in structure but with a methyl ester group instead of an isopropyl ester group.
Ethyl nicotinate: Contains an ethyl ester group.
Propyl nicotinate: Contains a propyl ester group.
Uniqueness
Isopropyl 6-amino-4-methylnicotinate is unique due to the presence of the isopropyl ester group, which can influence its chemical reactivity and biological activity The isopropyl group can provide steric hindrance, affecting the compound’s interaction with enzymes and receptors
Propiedades
Fórmula molecular |
C10H14N2O2 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
propan-2-yl 6-amino-4-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-6(2)14-10(13)8-5-12-9(11)4-7(8)3/h4-6H,1-3H3,(H2,11,12) |
Clave InChI |
OCBXOYZJMDWSMA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1C(=O)OC(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


